3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
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Overview
Description
3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making it a green and efficient method for synthesizing quinazolinones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted quinazolinones.
Scientific Research Applications
3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its antitumor and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A parent compound with broad applications, including antimalarial, antitumor, and anticonvulsant activities.
2-aminobenzamide derivatives: Compounds with similar structures and biological activities.
Uniqueness
3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H28N2OS |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
3-benzyl-5,5-diethyl-2-ethylsulfanyl-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C25H28N2OS/c1-4-25(5-2)16-19-14-10-11-15-20(19)22-21(25)23(28)27(24(26-22)29-6-3)17-18-12-8-7-9-13-18/h7-15H,4-6,16-17H2,1-3H3 |
InChI Key |
XLLIPNBMYPWKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SCC)CC4=CC=CC=C4)CC |
Origin of Product |
United States |
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